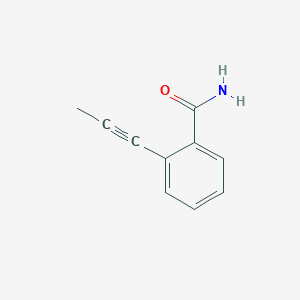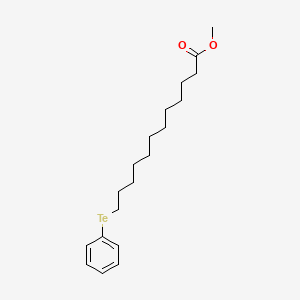
Methyl 12-(phenyltellanyl)dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-(phenyltellanyl)dodecanoate is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a dodecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-(phenyltellanyl)dodecanoate typically involves the reaction of dodecanoic acid with phenyl tellurium trichloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-(phenyltellanyl)dodecanoate can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 12-(phenyltellanyl)dodecanoate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 12-(phenyltellanyl)dodecanoate involves the interaction of the tellurium atom with biological molecules. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Methyl 12-(phenyltellanyl)dodecanoate can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Phenyl tellurium trichloride
- Tellurium dioxide
Uniqueness
This compound is unique due to its ester functional group, which can influence its solubility and reactivity compared to other organotellurium compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Similar Compounds
- Diphenyl ditelluride : Another organotellurium compound with different reactivity and applications.
- Phenyl tellurium trichloride : Used as a precursor in the synthesis of various tellurium compounds.
- Tellurium dioxide : An inorganic tellurium compound with different chemical properties and applications.
Properties
CAS No. |
664344-55-2 |
|---|---|
Molecular Formula |
C19H30O2Te |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
methyl 12-phenyltellanyldodecanoate |
InChI |
InChI=1S/C19H30O2Te/c1-21-19(20)16-12-7-5-3-2-4-6-8-13-17-22-18-14-10-9-11-15-18/h9-11,14-15H,2-8,12-13,16-17H2,1H3 |
InChI Key |
YFBGHTYKOBMASY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


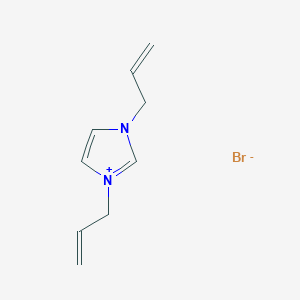
![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)

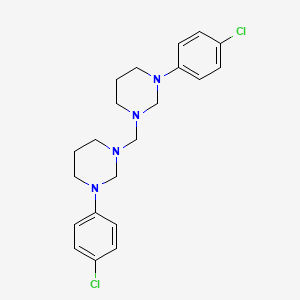
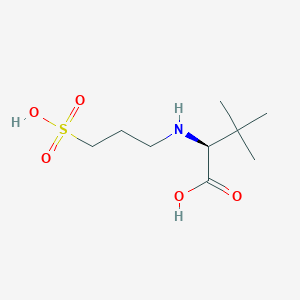
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
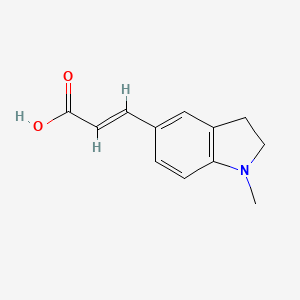
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
